- Conformationally restricted diamines as spacers for parallel β-sheet formation, Tetrahedron, 1997, 53(51), 17425-17440

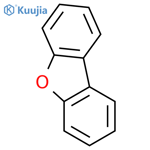

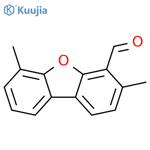

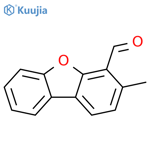

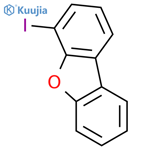

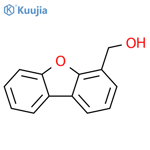

Cas no 96706-46-6 (Dibenzob,dfuran-4-carbaldehyde)

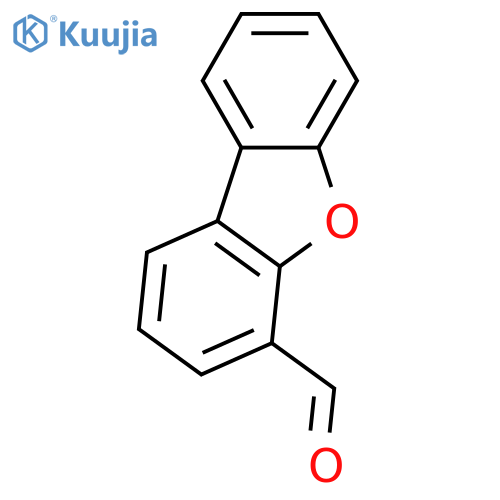

96706-46-6 structure

商品名:Dibenzob,dfuran-4-carbaldehyde

Dibenzob,dfuran-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- Dibenzo[b,d]furan-4-carbaldehyde

- 4-Dibenzofurancarboxaldehyde

- dibenzofuran-4-carbaldehyde

- Dibenzofuran-4-carboxaldehyde

- dibenzo[b,d]furan-4-carbaldehyde(SALTDATA: FREE)

- dibenzo[b,d]furan-4-carboxaldehyde

- Dibenzofuran-4-carbaldehyd

- ARONIS002356

- Dibenzofuran-?4-?carboxaldehyde

- GQYTWBPRZFRASB-UHFFFAOYSA-N

- 4533AF

- STK066355

- VZ31741

- ST035628

- AK106667

- BB0279521

- AB0157989

- D4771

- AN-

- ALBB-015093

- CS-0135976

- DB-027686

- 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carbaldehyde

- DTXCID80164891

- Dibenzofuran-4-carboxaldehyde, 97%

- DTXSID20242400

- SCHEMBL787917

- AS-40184

- EN300-7404283

- 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaene-6-carbaldehyde

- DIBENZOFURAN-4-CARBOXALDEHYDE 97

- 96706-46-6

- AN-329/41529423

- Z57206131

- MFCD03306027

- 8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE-6-CARBALDEHYDE

- AKOS000492164

- Dibenzob,dfuran-4-carbaldehyde

-

- MDL: MFCD03306027

- インチ: 1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H

- InChIKey: GQYTWBPRZFRASB-UHFFFAOYSA-N

- ほほえんだ: O=CC1C2OC3C(C=2C=CC=1)=CC=CC=3

計算された属性

- せいみつぶんしりょう: 196.05200

- どういたいしつりょう: 196.052

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 30.2

じっけんとくせい

- 密度みつど: 1.289±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 95.0 to 99.0 deg-C

- ふってん: 360.5°Cat760mmHg

- フラッシュポイント: 170.2°C

- 屈折率: 1.734

- ようかいど: Insuluble (2.4E-4 g/L) (25 ºC),

- PSA: 30.21000

- LogP: 3.39850

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Dibenzob,dfuran-4-carbaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- 危険レベル:IRRITANT

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Dibenzob,dfuran-4-carbaldehyde 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Dibenzob,dfuran-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D749038-100g |

Dibenzo[b,d]furan-4-carbaldehyde |

96706-46-6 | 98.0% | 100g |

$870 | 2023-09-02 | |

| Apollo Scientific | OR928449-25g |

Dibenzofuran-4-carbaldehyde |

96706-46-6 | 98% | 25g |

£320.00 | 2025-02-21 | |

| abcr | AB215685-25 g |

Dibenzo[b,d]furan-4-carbaldehyde, 95%; . |

96706-46-6 | 95% | 25 g |

€465.60 | 2023-07-20 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09619-1g |

Dibenzob,dfuran-4-carbaldehyde |

96706-46-6 | 97% | 1g |

970.00 | 2021-06-01 | |

| Apollo Scientific | OR928449-5g |

Dibenzofuran-4-carbaldehyde |

96706-46-6 | 98% | 5g |

£65.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206616-10g |

Dibenzo[b,d]furan-4-carbaldehyde |

96706-46-6 | 98% | 10g |

¥933.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D749038-25g |

Dibenzo[b,d]furan-4-carbaldehyde |

96706-46-6 | 98.0% | 25g |

$200 | 2024-06-07 | |

| Alichem | A019093683-5g |

Dibenzo[b,d]furan-4-carbaldehyde |

96706-46-6 | 95% | 5g |

$156.20 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870983-200mg |

Dibenzofuran-4-carboxaldehyde |

96706-46-6 | 98% | 200mg |

284.40 | 2021-05-17 | |

| eNovation Chemicals LLC | D749038-10g |

Dibenzo[b,d]furan-4-carbaldehyde |

96706-46-6 | 98.0% | 10g |

$145 | 2024-06-07 |

Dibenzob,dfuran-4-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C; 30 min, -40 °C

1.2 2 h, -40 °C → 28 °C; 6 h, 28 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 2 h, -40 °C → 28 °C; 6 h, 28 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents, European Journal of Medicinal Chemistry, 2010, 45(9), 3709-3718

ごうせいかいろ 3

はんのうじょうけん

リファレンス

- 4-Heterotricyclic substituted 1,4-dihydropyridines with a potent selective bradycardic effect, Arzneimittel-Forschung, 1991, 41(7), 705-9

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 1,2,3,4-Tetrahydroquinoline Solvents: Acetonitrile ; 24 - 36 h, rt

リファレンス

- Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid, Angewandte Chemie, 2017, 56(28), 8201-8205

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 30 min, -40 °C

1.2 -40 °C; 2 h, -40 °C → rt; 6 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; acidified, rt

1.2 -40 °C; 2 h, -40 °C → rt; 6 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; acidified, rt

リファレンス

- Dibenzo[b,d]furan derivatives as protein tyrosine phosphatase 1B inhibitors, India, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 0 °C; 30 min, -78 °C

1.2 -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

リファレンス

- Aromatic heterocyclic compound, manufacturing method thereof, organic semiconductor material, and organic semiconductor device, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether , Hexane ; -65 °C; 30 min, rt; 1 h, rt

1.2 rt → -65 °C; -65 °C; -65 °C → rt; 2 h, rt

1.2 rt → -65 °C; -65 °C; -65 °C → rt; 2 h, rt

リファレンス

- Aromatic amine derivative for organic electroluminescent device, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

リファレンス

- Preparation of dibenzofuranylmethyl and benzodioxinylmethyl thioacetamides as well as analogs for use in the treatment of sleep disorders and related diseases, European Patent Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether , Hexane , Cyclohexane

1.2 Reagents: sec-Butyllithium

1.3 -

1.2 Reagents: sec-Butyllithium

1.3 -

リファレンス

- One-pot synthesis of dissymmetrical 4,6-disubstituted dibenzofurans, Tetrahedron Letters, 1995, 36(42), 7657-60

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Butyllithium ; -78 °C

リファレンス

- Insights into the Morita-Baylis-Hillman reaction of isomeric dibenzofuran carbaldehydes: a theoretical and mass spectral study, RSC Advances, 2015, 5(120), 99133-99142

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 5 °C; 1 h, 5 °C

1.2 20 min, rt

1.3 Reagents: Sodium chloride Solvents: Water ; rt

1.2 20 min, rt

1.3 Reagents: Sodium chloride Solvents: Water ; rt

リファレンス

- Preparation of dibenzofuranylmethyl and benzodioxinylmethyl thioacetamides as well as analogs for use in the treatment of sleep disorders and related diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: sec-Butyllithium

1.2 -

1.2 -

リファレンス

- Dibenzofuran, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, , 1-3

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium methoxide , Hexamethyldisilane Catalysts: Magnesium triflate Solvents: Dimethylformamide ; rt; 4 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Potassium methoxide/disilane-mediated formylation of aryl iodides with DMF at room temperature, Organic Chemistry Frontiers, 2020, 7(24), 4074-4079

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Dipotassium osmate Solvents: Acetonitrile , Water ; rt → 60 °C; 4 h, 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

リファレンス

- An expedient osmium(VI)/K3Fe(CN)6-mediated selective oxidation of benzylic, allylic and propargylic alcohols, RSC Advances, 2014, 4(76), 40561-40568

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 0 °C; 30 min, -78 °C

1.2 -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

リファレンス

- Preparation of aromatic heterocyclic compounds, organic semiconductor materials, films, and semiconductor devices, Japan, , ,

Dibenzob,dfuran-4-carbaldehyde Raw materials

Dibenzob,dfuran-4-carbaldehyde Preparation Products

Dibenzob,dfuran-4-carbaldehyde 関連文献

-

Rodney A. Fernandes,Venkati Bethi RSC Adv. 2014 4 40561

-

Akanksha,Debabrata Maiti Green Chem. 2012 14 2314

96706-46-6 (Dibenzob,dfuran-4-carbaldehyde) 関連製品

- 95333-14-5(Benzofuran-7-carbaldehyde)

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 2649060-87-5(1,1-Difluoro-3-isocyanatopropane)

- 2248288-16-4(Ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate)

- 2098096-38-7((4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol)

- 1221341-87-2(Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate)

- 2229496-38-0(3-amino-2-(2,6-difluoro-3-methylphenyl)propan-1-ol)

- 916055-71-5(Benzoic acid, 4-bromo-2-(2-oxopropyl)-, methyl ester)

- 1415566-32-3((2R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid)

- 2227864-75-5(methyl 3-(3S)-3-aminobutyl-4-methoxybenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96706-46-6)Dibenzob,dfuran-4-carbaldehyde

清らかである:99%

はかる:25g

価格 ($):158.0